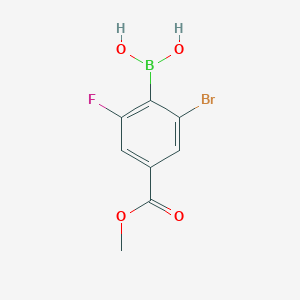

2-Bromo-6-fluoro-4-(methoxycarbonyl)phenylboronic acid

Description

2-Bromo-6-fluoro-4-(methoxycarbonyl)phenylboronic acid (CAS: 2096330-22-0) is a boronic acid derivative with a molecular weight of 276.85 g/mol and a purity of 97% . Its structure features a phenyl ring substituted with bromo (Br), fluoro (F), and methoxycarbonyl (CO₂Me) groups at the 2-, 6-, and 4-positions, respectively. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, a key methodology in pharmaceutical and materials science for constructing biaryl systems . The bromo and fluoro substituents confer steric and electronic effects that influence reactivity, while the methoxycarbonyl group enhances solubility in polar solvents.

Properties

IUPAC Name |

(2-bromo-6-fluoro-4-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BBrFO4/c1-15-8(12)4-2-5(10)7(9(13)14)6(11)3-4/h2-3,13-14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSIGAOWJKBNEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1Br)C(=O)OC)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BBrFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-4-(methoxycarbonyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-Bromo-6-fluoro-4-(methoxycarbonyl)phenyl halide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-4-(methoxycarbonyl)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, DMF).

Oxidation: Hydrogen peroxide, sodium perborate.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Phenols.

Substitution: Various substituted aryl derivatives.

Scientific Research Applications

Organic Synthesis

2-Bromo-6-fluoro-4-(methoxycarbonyl)phenylboronic acid is primarily used as a key intermediate in organic synthesis. It plays a crucial role in:

- Suzuki-Miyaura Coupling Reactions : This method is widely employed for forming carbon-carbon bonds, allowing for the construction of complex organic molecules. The compound's boronic acid functionality facilitates transmetalation processes essential for these reactions .

- Synthesis of Pharmaceuticals : The compound serves as a building block for various pharmaceutical agents, particularly those targeting cancer and infectious diseases. Its ability to modify the selectivity and pharmacokinetic properties of bioactive molecules makes it valuable in drug development .

Medicinal Chemistry

The applications of this compound extend into medicinal chemistry:

- Anticancer Activity : Boronic acids have been shown to exhibit anticancer properties, with compounds like bortezomib (a proteasome inhibitor) paving the way for further exploration of boron-containing drugs in cancer therapy .

- Enzyme Inhibitors : The compound can be utilized in studies involving enzyme inhibition, contributing to the development of novel therapeutic agents .

Material Science

In material science, this boronic acid derivative is employed in:

- Polymer Synthesis : It can be utilized to create materials with specific properties through cross-linking reactions, enhancing the performance of polymers in various applications.

- Advanced Materials Development : The unique reactivity profile allows for the design of advanced materials with tailored functionalities, making it suitable for applications in electronics and nanotechnology .

Case Study on Anticancer Properties

A study highlighted the modification of existing anticancer drugs by incorporating boronic acids, including this compound, resulting in improved selectivity against cancer cell lines compared to unmodified compounds .

Development of Enzyme Inhibitors

Research has demonstrated that derivatives of this compound can act as effective enzyme inhibitors, showcasing potential applications in treating diseases linked to enzyme dysregulation.

Mechanism of Action

The primary mechanism of action for 2-Bromo-6-fluoro-4-(methoxycarbonyl)phenylboronic acid involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group forms a complex with the palladium catalyst, facilitating the transmetalation step that leads to the formation of the carbon-carbon bond . The presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

2-Bromo-6-fluoro-4-(methoxycarbonyl)phenylboronic acid

- Substituents : Br (2-), F (6-), CO₂Me (4-).

- The CO₂Me group stabilizes intermediates through resonance.

- Applications : Ideal for synthesizing halogen-rich intermediates in drug discovery.

6-Bromo-2-fluoro-3-(methoxycarbonyl)phenylboronic acid (CAS: 957120-79-5)

4-(Methoxycarbonyl)phenylboronic acid

- Substituents : CO₂Me (4-); lacks Br and F.

- Reactivity : Higher electron density at the boronic acid due to the absence of electron-withdrawing groups. Less reactive in couplings requiring electrophilic aryl partners .

Functional Group Modifications

3-Cyano-5-(methoxycarbonyl)phenylboronic Acid Pinacol Ester (AS133142)

- Substituents : CN (3-), CO₂Me (5-), boronic acid as a pinacol ester.

- Key Difference: The cyano group (CN) introduces strong electron-withdrawing effects, enhancing stability and altering regioselectivity in cross-couplings. The pinacol ester form improves shelf-life compared to free boronic acids .

2,6-Difluoro-4-methoxyphenylboronic acid (CAS: 406482-20-0)

- Substituents : F (2- and 6-), OMe (4-).

- Key Difference : Methoxy (OMe) is electron-donating, increasing electron density at the boronic acid. This reduces reactivity in Suzuki couplings compared to the methoxycarbonyl analog .

Physicochemical and Commercial Comparison

Biological Activity

2-Bromo-6-fluoro-4-(methoxycarbonyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure, featuring a boronic acid group, positions it as a candidate for various therapeutic applications, including anticancer and antimicrobial activities.

The molecular formula of this compound is . Its structure includes a bromine atom, a fluorine atom, and a methoxycarbonyl group, contributing to its unique chemical reactivity and biological properties.

Anticancer Activity

Research indicates that boronic acids, including this compound, can inhibit cancer cell proliferation. The mechanism often involves the inhibition of proteasomal activity or interference with cell cycle progression.

-

Mechanism of Action :

- Boronic acids can bind to the active sites of enzymes involved in cancer cell metabolism. For instance, studies have shown that certain boronic acid derivatives induce cell cycle arrest at the G2/M phase and activate apoptosis pathways in various cancer cell lines .

- The presence of the methoxycarbonyl group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

- Case Studies :

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Boronic acids are known to exhibit activity against various bacteria and fungi.

- Antibacterial Effects :

- Studies have reported moderate antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated effectiveness against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics .

- Antifungal Activity :

Structure-Activity Relationship (SAR)

The biological activity of boronic acids is significantly influenced by their structural features:

| Structural Feature | Influence on Activity |

|---|---|

| Boron Atom | Essential for binding to target proteins |

| Fluorine Substitution | Enhances lipophilicity and biological activity |

| Methoxycarbonyl Group | Improves membrane permeability |

| Positioning of Functional Groups | Affects binding affinity and selectivity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-6-fluoro-4-(methoxycarbonyl)phenylboronic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis of structurally analogous boronic acids (e.g., 2-Fluoro-6-methoxyphenylboronic acid) typically involves halogenation followed by palladium-catalyzed Miyaura borylation. For example, bromination of fluorinated precursors using NBS (N-bromosuccinimide) under radical initiation, followed by coupling with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂, yields boronic esters. Subsequent hydrolysis under acidic conditions generates the boronic acid .

- Critical Parameters : Temperature (60–80°C), solvent polarity (THF or dioxane), and catalyst loading (1–5 mol%) significantly affect yield. Side reactions like protodeboronation are minimized by maintaining anhydrous conditions and inert atmospheres .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Quantify purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- NMR Spectroscopy : Confirm substitution patterns via and NMR. For instance, the methoxycarbonyl group exhibits a singlet at ~3.9 ppm () and ~167 ppm () .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 292.98) .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during Suzuki-Miyaura cross-coupling reactions with this boronic acid?

- Electronic and Steric Effects : The electron-withdrawing methoxycarbonyl and bromo/fluoro substituents reduce the boronic acid’s nucleophilicity, slowing transmetallation. Steric hindrance from the 2-bromo-6-fluoro arrangement further complicates coupling with bulky aryl halides .

- Mitigation Strategies :

- Use Pd catalysts with bulky ligands (e.g., SPhos) to enhance selectivity.

- Optimize base (K₂CO₃ vs. CsF) to stabilize the boronate intermediate .

Q. How do computational studies inform the design of derivatives for targeted applications?

- DFT Calculations : Studies on similar compounds (e.g., 4-(methoxycarbonyl)phenylboronic acid) reveal that the methoxycarbonyl group stabilizes the boronate via resonance, lowering activation energy for cross-coupling. HOMO-LUMO gaps predict reactivity trends with electrophilic partners .

- Conformational Analysis : Molecular dynamics simulations show that fluorination enhances solubility in polar solvents (e.g., DMF), critical for homogeneous catalysis .

Q. Can this compound act as a functional monomer in stimuli-responsive drug delivery systems?

- Dynamic Covalent Chemistry : The boronic acid moiety forms pH/reactive oxygen species (ROS)-responsive bonds with diols (e.g., saccharides in glycoproteins). For example, phenylboronic acid-functionalized polymers release payloads in acidic tumor microenvironments .

- N→B Coordination : The electron-deficient boron atom binds to amine groups in proteins, enabling controlled drug conjugation and release. This mechanism is leveraged in nanocarriers for intracellular delivery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.